molecular formula C18H14O2 B13769720 Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- CAS No. 60967-88-6

Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-

Cat. No.: B13769720
CAS No.: 60967-88-6
M. Wt: 262.3 g/mol
InChI Key: YWAOPVBJYIKFQW-AEFFLSMTSA-N
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Description

(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is a stereoisomeric compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its two hydroxyl groups attached to the first and second carbon atoms of the benzo[a]anthracene structure, which is a fused ring system consisting of three benzene rings and one cyclopentane ring. The compound’s unique stereochemistry and structural features make it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol typically involves the dihydroxylation of benzo[a]anthracene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) as a catalyst and a chiral ligand to achieve high enantioselectivity. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions.

Industrial Production Methods

Industrial production of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is less common due to the complexity and cost of the synthesis. advancements in catalytic asymmetric synthesis and the development of more efficient and scalable methods could potentially make industrial production feasible in the future.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzo[a]anthracene-1,2-dione.

    Reduction: Formation of 1,2-dihydrobenzo[a]anthracene.

    Substitution: Formation of halogenated or nitrated derivatives of benzo[a]anthracene.

Scientific Research Applications

(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and properties of PAHs.

    Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.

    Medicine: Studied for its potential role in the development of cancer and other diseases.

    Industry: Used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include enzymes involved in the metabolic activation of PAHs, such as cytochrome P450 enzymes, which convert the compound into reactive intermediates that can bind to DNA.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: Another PAH with similar structural features but different biological activity.

    Chrysene: A PAH with four fused benzene rings, lacking the hydroxyl groups present in (1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol.

    Anthracene: A simpler PAH with three fused benzene rings, used as a starting material for the synthesis of more complex PAHs.

Uniqueness

(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups, which influence its reactivity and interactions with biological systems. This compound’s ability to form DNA adducts and its potential mutagenic effects distinguish it from other PAHs.

Properties

CAS No.

60967-88-6

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(1R,2R)-1,2-dihydrobenzo[a]anthracene-1,2-diol

InChI

InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1

InChI Key

YWAOPVBJYIKFQW-AEFFLSMTSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H](C=C4)O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O

Origin of Product

United States

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